2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- is an organic compound with the molecular formula C18H16O2 It is a derivative of cyclohexenone, featuring a hydroxyl group and two phenyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexenone and benzene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the phenyl groups.
4,4-Diphenyl-2-cyclohexen-1-one: Lacks the hydroxyl group.
6-Hydroxy-2-cyclohexen-1-one: Lacks the phenyl groups.
Uniqueness
2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- is unique due to the presence of both the hydroxyl group and the phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64045-73-4 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
6-hydroxy-4,4-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H16O2/c19-16-11-12-18(13-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17,20H,13H2 |
InChI Key |
CQQFHZIRACRPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.